4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17564998
Molecular Formula: C28H27BO2
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H27BO2 |
|---|---|
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(4-naphthalen-2-ylphenyl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C28H27BO2/c1-27(2)28(3,4)31-29(30-27)26-17-15-22(16-18-26)21-9-11-23(12-10-21)25-14-13-20-7-5-6-8-24(20)19-25/h5-19H,1-4H3 |
| Standard InChI Key | JTRMBPZYJPOLIB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Introduction
Structural and Molecular Characteristics
4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane (CAS: 1219741-54-4) features a dioxaborolane ring system substituted with methyl groups at the 4,5-positions and a biphenyl-naphthalene hybrid aromatic moiety at the 2-position. The molecular formula is C<sub>28</sub>H<sub>27</sub>BO<sub>2</sub>, with a molecular weight of 406.3 g/mol. The compound’s planar aromatic system facilitates π-π stacking interactions, while the electron-deficient boron center enhances its reactivity toward nucleophilic agents .
The biphenyl-naphthalene substituent introduces steric bulk, which influences regioselectivity in cross-coupling reactions. Comparative analysis with simpler boronate esters, such as 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlights the role of extended conjugation in modulating electronic properties. For instance, the naphthalene moiety increases electron delocalization, reducing the Lewis acidity of the boron center compared to alkyl-substituted analogs .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of 4,4,5,5-tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves Suzuki-Miyaura coupling, leveraging the reactivity of boronate esters with aryl halides. A representative procedure involves:
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Substrate Preparation: A trifluoromethanesulfonate (triflate) precursor, such as 3,5-diphenylphenyl triflate, is reacted with bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>) in the presence of a palladium catalyst .
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Catalytic System: Pd(dppf)Cl<sub>2</sub> (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) and potassium acetate in 1,4-dioxane at 80°C under inert conditions yield the target boronate ester .
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Workup and Purification: The crude product is isolated via column chromatography and recrystallization, achieving yields of 69–76% .
Table 1: Representative Synthesis Conditions and Yields
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl<sub>2</sub> | K<sub>3</sub>PO<sub>4</sub> | 1,4-Dioxane | 80°C | 76% |
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | Toluene/EtOH | 85°C | 70% |
Challenges in Steric Environments
The steric hindrance imposed by the naphthalenyl-biphenyl group necessitates optimized reaction conditions. For example, tricyclohexylphosphine ligands improve catalyst stability in bulky environments, mitigating premature catalyst deactivation .
Functional Applications
Organic Electronics
This boronate ester serves as a precursor in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs). Its extended π-system enhances charge transport properties, as demonstrated in terphenyl-sulfone derivatives exhibiting 3.6 eV energy gaps and emission wavelengths near 443 nm .
Pharmaceutical Intermediates
The compound’s boron center enables selective functionalization in drug discovery. For instance, it participates in Sonogashira couplings to generate alkynylated intermediates for kinase inhibitors .
Polymer Chemistry
Incorporation into polyfluorenes improves thermal stability and optoelectronic performance. The methyl groups on the dioxaborolane ring suppress oxidative degradation, extending polymer lifespan.
Comparative Analysis with Analogous Boronates
Table 2: Structural and Functional Comparisons
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Simpler aryl group | Higher Lewis acidity |
| 2-Biphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Extended conjugation | Enhanced thermal stability |
| Target Compound | Naphthalene-biphenyl hybrid | Balanced steric/electronic |
The target compound’s naphthalene substitution uniquely balances steric bulk and electron delocalization, enabling applications inaccessible to simpler analogs .
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